4-Isocyanato-4-phenyltetrahydropyran
Overview
Description
4-Isocyanato-4-phenyltetrahydropyran is a chemical compound characterized by its isocyanate functional group attached to a phenyl group and a tetrahydropyran ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-4-phenyltetrahydropyran typically involves the reaction of phenyltetrahydropyran with isocyanate reagents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-4-phenyltetrahydropyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Amines.
Substitution: Ureas or carbamates.
Scientific Research Applications
4-Isocyanato-4-phenyltetrahydropyran is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism by which 4-Isocyanato-4-phenyltetrahydropyran exerts its effects involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form ureas and carbamates, respectively. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Isocyanato-4-phenyltetrahydropyran is unique due to its specific structural features. Similar compounds include:
4-Isocyanato-4-methyltetrahydropyran: Similar structure but with a methyl group instead of a phenyl group.
4-Isocyanatobenzene: Contains an isocyanate group attached directly to a benzene ring.
4-Isocyanato-4-(trifluoromethyl)tetrahydropyran: Similar structure but with a trifluoromethyl group instead of a phenyl group.
These compounds share the isocyanate functional group but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
4-isocyanato-4-phenyloxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKGHFQAYVPNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652783 | |
Record name | 4-Isocyanato-4-phenyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-02-8 | |
Record name | 4-Isocyanato-4-phenyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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